molecular formula C11H18BrN B13959264 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane

2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane

Cat. No.: B13959264
M. Wt: 244.17 g/mol
InChI Key: GAIOKFYBZGZSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a six-membered azaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale annulation reactions under controlled conditions. The use of catalysts such as Cp2ZrCl2 and alkyl aluminums can facilitate the formation of the spirocyclic structure through cycloalumination and subsequent carbocyclization reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions. Radical reactions often involve the use of radical initiators such as AIBN (azobisisobutyronitrile) and radical propagators like Bu3SnH (tributyltin hydride) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H18BrN

Molecular Weight

244.17 g/mol

IUPAC Name

2-(bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H18BrN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2

InChI Key

GAIOKFYBZGZSNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CC(C3)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.